Trospium chloride
Vue d'ensemble
Description
Trospium chloride is used to treat the symptoms of an overactive bladder, such as a frequent need to urinate or incontinence (loss of bladder control). It helps to relax the muscles in the bladder and reduce the daily episodes of incontinence . Trospium is a urinary antispasmodic agent .
Synthesis Analysis
The synthesis of Trospium chloride involves the use of benziloyl chlorine, acetonitrile, anhydrous K2CO3, and chlorination (3 α-nortropine)-8-spiral shell-1-pyrroles ammonium salt. The reaction is refluxed for 3 hours, then stirred for another 3 hours at room temperature. The product is then filtered, dried, and further refined .
Molecular Structure Analysis
Trospium chloride has a molecular formula of C25H30NO3 and a molecular weight of 427.97 . Its structure has been analyzed using techniques such as C cross-polarization magic angle spinning (CP/MAS) nuclear magnetic resonance (NMR), differential scanning calorimetry (DSC), Fourier transform infrared (FTIR), and X-ray powder diffraction .
Chemical Reactions Analysis
Trospium chloride has been studied for its solvate formation properties. It was found that it can form solvates with various solvents such as methanol, acetonitrile, propionitrile, N, N -dimethylformamide, nitromethane, and also forms a dihydrate .
Physical And Chemical Properties Analysis
Trospium chloride is a crystalline powder that is white or light yellow in color . It has a solubility of 90 mg/mL in water and 30 mg/mL in DMSO .
Applications De Recherche Scientifique
Treatment of Overactive Bladder (OAB) using Biphasic Extended-Release System
Specific Scientific Field
Pharmaceutical Sciences
Summary of the Application
Trospium chloride is used in the treatment of overactive bladder (OAB). The research aimed to formulate a biphasic extended-release system of trospium chloride, which results in controlled release of the drug up to 24 hours. This approach has prospects of better control on urinary frequency, efficacy, tolerability, and improved patient compliance .
Methods of Application or Experimental Procedures
The push–pull osmotic pump (PPOP) bi-layered tablet of trospium chloride (60 mg) was developed with the use of immediate-release polymers in the pull layer (30 mg drug) and polyethylene oxide in the push layer (remaining 30 mg drug). The tablet was formulated by compression after non-aqueous granulation, seal coating, and semipermeable coating. The tablet prepared was laser drilled to create an orifice for drug release .
Results or Outcomes
Comparative in vitro dissolution and in vivo pharmacokinetic analysis of available marketed formulations demonstrated the complete drug release within 16–18 hours. Hence, the developed biphasic extended-release system has its great importance as it provides zero-order release up to 24 hours. The developed biphasic extended-release drug delivery system of trospium chloride provides the drug release for 24 hours with effective plasma concentration in comparison with the available marketed formulation .
Anticholinergic Therapy for Overactive Bladder
Specific Scientific Field
Urology
Summary of the Application
Trospium chloride is a quaternary amine with unique pharmacologic properties. It is used as an anticholinergic therapy for overactive bladder. Cholinergic blockade is efficacious in decreasing the symptoms of urgency, frequency, and urge incontinence .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application are not detailed in the available resources.
Results or Outcomes
The use of Trospium chloride in anticholinergic therapy has been associated with undesirable side effects such as dry mouth, blurred vision, constipation, and central nervous system side effects. However, it has been found to be effective in decreasing the symptoms of urgency, frequency, and urge incontinence .
Management of Overactive Bladder Syndrome (OAB)
Summary of the Application
Trospium chloride is an antispasmodic agent used to treat the symptoms of overactive bladder syndrome (OAB). This condition causes the bladder muscles to contract uncontrollably, leading to an increased urge to urinate, frequent urination, and sometimes, loss of control over urination .
Results or Outcomes
The use of Trospium chloride in the management of OAB has been found to be effective in reducing the symptoms of urgency, frequency, and urge incontinence .
Muscarinic Antagonist
Specific Scientific Field
Pharmacology
Summary of the Application
Trospium chloride is a muscarinic antagonist. It works by causing the smooth muscle in the bladder to relax . This property makes it useful in the treatment of overactive bladder .
Results or Outcomes
The use of Trospium chloride as a muscarinic antagonist has been found to be effective in relaxing the smooth muscle in the bladder, thereby helping in the treatment of overactive bladder .
Treatment of Urge Incontinence
Summary of the Application
Trospium chloride is used for the treatment of overactive bladder with symptoms of urge incontinence and frequent urination . It should not be used with people who retain urine, who have severe digestive conditions, myasthenia gravis, narrow-angle glaucoma, or tachyarrhythmia .
Results or Outcomes
The use of Trospium chloride in the treatment of urge incontinence has been found to be effective in reducing the symptoms of urgency, frequency, and urge incontinence .
Antimuscarinic Agent
Summary of the Application
Trospium is an antimuscarinic agent used to treat the symptoms of overactive bladder (OAB). An overactive bladder leads to an increased urge to urinate, frequent urination, and sometimes, loss of control over urination .
Results or Outcomes
The use of Trospium chloride as an antimuscarinic agent has been found to be effective in reducing the symptoms of urgency, frequency, and urge incontinence .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
[(1R,5S)-spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-yl] 2-hydroxy-2,2-diphenylacetate;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30NO3.ClH/c27-24(25(28,19-9-3-1-4-10-19)20-11-5-2-6-12-20)29-23-17-21-13-14-22(18-23)26(21)15-7-8-16-26;/h1-6,9-12,21-23,28H,7-8,13-18H2;1H/q+1;/p-1/t21-,22+,23?; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCSYOQWLPPAOA-DHWZJIOFSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[N+]2(C1)C3CCC2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[N+]2(C1)[C@@H]3CC[C@H]2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trospium chloride | |
CAS RN |
10405-02-4 | |
Record name | Trospium chloride [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010405024 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trospium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.784 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TROSPIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E6682427E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.